4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid

Description

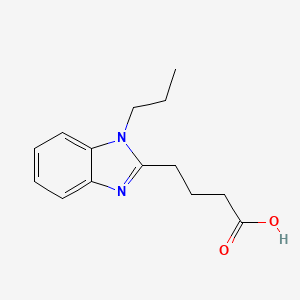

4-(1-Propyl-1H-benzimidazol-2-yl)butanoic acid is a benzimidazole derivative characterized by a propyl substituent at the N1-position of the benzimidazole ring and a butanoic acid chain attached to the C2-position (Figure 1). The benzimidazole core provides a planar aromatic system that facilitates interactions with biological targets, while the butanoic acid moiety enhances solubility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

4-(1-propylbenzimidazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-10-16-12-7-4-3-6-11(12)15-13(16)8-5-9-14(17)18/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJRCJSADATLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts, solvents like acetonitrile, and controlled temperatures to ensure the proper formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and purification techniques, such as chromatography, ensures that the final product meets the required standards for pharmaceutical or industrial use .

Chemical Reactions Analysis

Types of Reactions

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reactive sites.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the benzimidazole ring .

Scientific Research Applications

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial or anticancer agent.

Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antihypertensive effects.

Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analog: 4-(5-Substituted-1H-Benzimidazol-2-yl)-Benzoic Acid Hydrazides

A series of 4-(5-substituted-1H-benzimidazol-2-yl)-benzoic acid N-substituted-benzylidene hydrazides (compounds 1–14) were synthesized and characterized in a recent study . Unlike the target compound, these analogs feature:

- Benzoic acid hydrazide instead of a butanoic acid chain.

- Substituents at the C5-position of the benzimidazole (e.g., halogens, methyl, or nitro groups), compared to the N1-propyl group in the target compound.

Key Differences in Properties :

- The absence of a long aliphatic chain (butanoic acid) may decrease solubility in aqueous environments compared to the target compound .

Structural Analog: 3-(4,5-Diphenyl-1H-Imidazol-2-yl)Propanoic Acid

This compound shares a similar carboxylic acid-functionalized heterocyclic scaffold but differs in critical ways:

- Core heterocycle: Imidazole (non-fused) vs. benzimidazole (fused benzene-imidazole system).

- Substituents : Diphenyl groups at the C4 and C5 positions, contrasting with the propyl and unsubstituted benzimidazole in the target compound.

- Acid chain length: Propanoic acid (C3) vs. butanoic acid (C4) .

Functional Implications :

- The longer butanoic acid chain may improve solubility and flexibility compared to the shorter propanoic acid chain .

Structural Analog: 4-Oxo-4-((2-Oxo-1,2-Diphenylethyl)Amino)Butanoic Acid

This compound features a butanoic acid chain but replaces the benzimidazole core with a ketone-functionalized amide group:

Comparative Analysis :

- The benzimidazole ring in the target compound likely confers greater rigidity and target specificity compared to the flexible amide-ketone backbone.

Data Table: Structural and Functional Comparison

*Calculated based on formula C₁₅H₁₈N₂O₂.

†Estimated range from hydrazide derivatives .

Research Findings and Implications

- Solubility: The butanoic acid chain in the target compound likely improves aqueous solubility compared to analogs with shorter chains or non-acidic groups .

- Bioactivity : Benzimidazole derivatives generally exhibit stronger enzyme inhibition than imidazole analogs due to enhanced aromatic interactions .

- Synthetic Accessibility : The propyl group at N1 may simplify synthesis compared to C5-substituted benzimidazoles, which require regioselective functionalization .

Biological Activity

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₄N₂O₂. Its structure includes a benzimidazole moiety, which contributes significantly to its biological activity.

Benzimidazole derivatives typically exert their effects through several mechanisms:

- Enzyme Inhibition : They can inhibit specific enzymes that are crucial for cellular function.

- Receptor Interaction : These compounds may bind to receptors, influencing various signaling pathways.

- Cellular Metabolism : They can affect metabolic processes within cells, leading to altered cell growth and proliferation.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties

Benzimidazole derivatives have been shown to possess significant antimicrobial properties. Studies have demonstrated that compounds with similar structures effectively inhibit the growth of various bacterial and fungal strains. For example:

- Gram-positive and Gram-negative Bacteria : The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.

- Fungal Activity : The compound also exhibits antifungal activity against pathogens like Candida albicans.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has indicated:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a cytotoxic agent.

- Mechanisms of Action : The compound may interfere with DNA replication and repair processes, leading to cell cycle arrest.

Antiviral Activity

Emerging studies have suggested that benzimidazole derivatives could possess antiviral properties:

- Inhibition of Viral Replication : Some derivatives have demonstrated the ability to inhibit the replication of viruses in cell culture models.

- Specific Viruses Targeted : Research has indicated activity against viruses such as herpes simplex virus (HSV) and others.

Case Studies

Several studies have evaluated the biological activity of similar compounds within the benzimidazole class:

Q & A

Q. What are the common synthetic routes for synthesizing 4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid?

Methodological Answer: A typical synthesis involves condensation of o-phenylenediamine derivatives with carboxylic acid precursors. For example:

Intermediate Preparation : React 1-propyl-1H-benzimidazole with a butanoic acid derivative under basic conditions (e.g., NaOH) to form the target compound via nucleophilic substitution or coupling reactions.

Hydrolysis : Adjust pH to precipitate the product, followed by purification via recrystallization or column chromatography .

Example Protocol (Table):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NaOH (10 wt%), room temperature, overnight | Hydrolysis of ester intermediates to carboxylic acid |

| 2 | Acetic acid (pH 5–6) | Neutralization and precipitation |

| 3 | Recrystallization (ethanol/water) | Purification |

Q. What analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks (e.g., benzimidazole protons at δ 7.2–8.5 ppm, propyl chain at δ 1.0–2.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] peak at m/z 273.3) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

- Catalytic Optimization : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .

- Purification : Employ preparative HPLC for challenging separations, especially when dealing with regioisomers .

Q. How can contradictions in crystallographic data during structure refinement be resolved?

Methodological Answer:

- Software Tools : Use SHELXL (for small-molecule refinement) and SHELXD (for phase determination) to address twinning or disorder. Cross-validate with ORTEP-3 for thermal ellipsoid visualization .

- Data Validation : Check for systematic errors (e.g., absorption corrections, high R values) using CCDC or PLATON tools.

- Case Study : For ambiguous electron density, test alternative occupancy models (e.g., partial propyl chain disorder) .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

Methodological Answer:

- SAR Studies : Replace the propyl group with ethyl or butyl chains to assess steric effects on target binding.

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -Cl, -F) to the benzimidazole ring to modulate electronic properties.

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) .

Example SAR Table:

| Derivative | Substituent | Bioactivity (IC) |

|---|---|---|

| Parent Compound | Propyl | 10 µM |

| Ethyl Analog | Ethyl | 15 µM |

| Fluoro Derivative | 4-F-Benzimidazole | 5 µM |

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic vs. crystallographic data?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in biological assay results?

Methodological Answer:

- Standardized Purification : Implement strict HPLC purity thresholds (>98%).

- Counterion Analysis : Use ICP-MS to detect trace metal contaminants (e.g., from catalysts) that may interfere with assays .

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.